molecular formula C12H17NO3 B8288807 Methyl 3-(4-aminobutoxy)benzoate

Methyl 3-(4-aminobutoxy)benzoate

Cat. No.: B8288807
M. Wt: 223.27 g/mol
InChI Key: JBPXZEQQFIZNQJ-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminobutoxy)benzoate is a substituted benzoate ester featuring a 4-aminobutoxy group at the meta position of the benzene ring. This compound belongs to the alkyl benzoate family, characterized by their esterified carboxyl groups and variable substituents that influence physicochemical and biological properties. For instance, methyl benzoates with alkoxy or aminoalkyl substituents are frequently explored in medicinal chemistry for their roles as intermediates in drug synthesis or as bioactive molecules themselves .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 3-(4-aminobutoxy)benzoate

InChI

InChI=1S/C12H17NO3/c1-15-12(14)10-5-4-6-11(9-10)16-8-3-2-7-13/h4-6,9H,2-3,7-8,13H2,1H3

InChI Key

JBPXZEQQFIZNQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(4-aminobutoxy)benzoate with key analogs, focusing on substituent effects, synthetic pathways, and functional properties.

Substituent-Driven Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-(4-aminophenoxy)benzoate 4-aminophenoxy at meta 279.72 (HCl salt) Intermediate in heterocyclic synthesis
Methyl 3-(4-chloro-3-oxobutyl)benzoate 4-chloro-3-oxobutyl at meta 240.68 Potential precursor for reactive alkylation
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate Cyclopropylmethoxy, hydroxy - Structural isomerism impacts crystallinity
Methyl 3,4-dimethoxybenzoate Dimethoxy at meta/para ~196.2 Enhanced solubility in organic solvents
Methyl 3-(trifluoromethyl)benzoate Trifluoromethyl at meta ~204.1 Electron-withdrawing group increases stability

Key Observations:

  • Amino vs. This difference likely alters reactivity in nucleophilic or electrophilic reactions .
  • Hydroxy vs. Alkoxy Substituents : Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate demonstrates how hydroxyl groups enhance polarity and hydrogen-bonding capacity compared to purely alkoxy-substituted analogs .
  • Electron-Donating vs. Withdrawing Groups: The trifluoromethyl group in Methyl 3-(trifluoromethyl)benzoate increases metabolic stability but reduces solubility in polar solvents compared to amino or methoxy groups .

Research Implications and Gaps

  • Structural Optimization: The 4-aminobutoxy group’s length and flexibility could enhance binding affinity in drug-target interactions compared to shorter-chain analogs (e.g., aminophenoxy).
  • Synthetic Challenges : Steric hindrance from the butoxy chain may complicate regioselective substitution, necessitating advanced catalysts or protective strategies .
  • Data Limitations: Direct experimental data (e.g., crystallographic, spectroscopic) for this compound are absent in the provided evidence, highlighting a need for further characterization.

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